2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine

Medicinal Chemistry Structure-Activity Relationship Ligand Design

2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine (CAS 1865226-66-9) is a chlorinated pyridine derivative with the molecular formula C9H13ClN2 and a molecular weight of 184.67 g/mol. The compound features a 5-chloropyridin-2-yl core coupled to a geminal-dimethyl-substituted propan-1-amine side chain—a structural arrangement that confers distinct steric and electronic properties relative to its positional isomers and non-chlorinated analogs.

Molecular Formula C9H13ClN2
Molecular Weight 184.67
CAS No. 1865226-66-9
Cat. No. B2458521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine
CAS1865226-66-9
Molecular FormulaC9H13ClN2
Molecular Weight184.67
Structural Identifiers
SMILESCC(C)(CN)C1=NC=C(C=C1)Cl
InChIInChI=1S/C9H13ClN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,6,11H2,1-2H3
InChIKeySWBDTZZWHNPTRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine CAS 1865226-66-9: Structural Identity and Regulatory Baseline for Procurement


2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine (CAS 1865226-66-9) is a chlorinated pyridine derivative with the molecular formula C9H13ClN2 and a molecular weight of 184.67 g/mol . The compound features a 5-chloropyridin-2-yl core coupled to a geminal-dimethyl-substituted propan-1-amine side chain—a structural arrangement that confers distinct steric and electronic properties relative to its positional isomers and non-chlorinated analogs. It is listed on the ECHA C&L Inventory under EC number 989-937-2, with a notified classification that includes Acute Tox. 4 (H302), Skin Corr. 1B (H314), and STOT SE 3 (H335) [1]. The compound serves as a versatile small-molecule scaffold for pharmaceutical and agrochemical intermediate applications .

Chlorinated pyridine scaffold for medicinal chemistry and agrochemical intermediate synthesis
Geminal-dimethyl substituent supports metabolic stability and conformational preorganization studies
ECHA-notified regulatory baseline for procurement compliance and institutional safety review

Why Generic Substitution of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine Is Scientifically Unsound


Compounds within the C9H13ClN2 isomeric family cannot be simply interchanged because the chlorine substitution position on the pyridine ring and the connectivity of the alkylamine side chain fundamentally alter molecular recognition, physicochemical properties, and synthetic utility . Positional isomers—including the 3-chloro variant (CAS 1860475-30-4) , the 4-chloro variant (CAS 1270571-32-8) , and the constitutional isomer 1-(5-chloropyridin-2-yl)-2-methylpropan-1-amine (CAS 1270483-37-8) —each present different hydrogen-bonding geometries, steric profiles, and electronic distributions at the pyridine nitrogen. Even the non-chlorinated analog 2-methyl-2-(pyridin-2-yl)propan-1-amine (CAS 199296-39-4, MW 150.22) differs substantially in logP, pKa, and molecular recognition capacity due to the absence of the chlorine substituent. The geminal-dimethyl group at the α-carbon to the pyridine ring further distinguishes CAS 1865226-66-9 by introducing steric shielding that is absent in linear-chain analogs , directly impacting metabolic stability and conformational preorganization in downstream bioactive molecules [1]. These structural distinctions are non-trivial and produce divergent outcomes in any structure-activity relationship (SAR) campaign or synthetic route dependent on regiochemical fidelity.

Positional Isomer Mismatch
3-chloro and 4-chloro isomers (CAS 1860475-30-4, 1270571-32-8) alter hydrogen-bonding geometry and pyridine nitrogen basicity, which may shift target engagement profiles in SAR campaigns.
Side-Chain Connectivity Difference
Constitutional isomer 1-(5-chloropyridin-2-yl)-2-methylpropan-1-amine places the amine at the benzylic carbon, changing the protonation state at physiological pH and limiting direct substitution.
Non-Chlorinated Analog Risk
2-methyl-2-(pyridin-2-yl)propan-1-amine lacks the electron-withdrawing chlorine and notified hazard classification, producing a different logP, pKa, and procurement documentation baseline.

Procurement-Guiding Quantitative Evidence: 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine vs. Key Comparators


Chlorine Position at C5 vs. C3: Impact on Pyridine Nitrogen Basicity and Hydrogen-Bond Acceptor Capacity

The electron-withdrawing chlorine substituent at the pyridine 5-position exerts a distinct inductive effect on the pyridine nitrogen compared to substitution at the 3-position. In the 5-chloro isomer (target compound), the chlorine is positioned para to the pyridine nitrogen, exerting a resonance-mediated electron withdrawal that modulates basicity differently than the ortho-like positioning in the 3-chloro isomer (CAS 1860475-30-4) . The predicted physicochemical parameters for 1-(5-chloropyridin-2-yl)-2-methylpropan-1-amine (CAS 1270483-37-8)—a closely related constitutional isomer where the amine is positioned at the benzylic carbon rather than the gem-dimethyl-substituted carbon—show a predicted pKa of 8.50 ± 0.50 . This contrast highlights how the amine connectivity alters protonation state at physiological pH relative to the target compound's primary amine positioned at the terminal methylene.

Chlorine position effect
Class-level inference
Predicted pKa difference from altered amine connectivity; distinct electronic effect of para-Cl vs ortho-like Cl on pyridine N basicity
Pharmacophore geometry and protonation state context for ligand design
ACD/Labs predicted values; structural analysis from vendor specifications
Medicinal Chemistry Structure-Activity Relationship Ligand Design

Geminal-Dimethyl Steric Shielding: Differentiation from Non-gem-Dimethyl and Non-Chlorinated Analogs

The geminal-dimethyl group at the α-carbon of the target compound introduces steric bulk adjacent to the pyridine ring, a structural feature extensively validated in medicinal chemistry literature to improve metabolic stability, reduce cytochrome P450-mediated oxidative metabolism, and enforce bioactive conformations [1]. This is directly relevant when comparing CAS 1865226-66-9 against the non-gem-dimethyl analog 2-(pyridin-2-yl)propan-1-amine (C8H12N2, no chlorine, no gem-dimethyl) which lacks both the steric shielding and the electron-withdrawing chlorine [2]. The non-chlorinated gem-dimethyl analog 2-methyl-2-(pyridin-2-yl)propan-1-amine (CAS 199296-39-4, MW 150.22) has a purity specification of 95% , whereas suppliers offer the target compound at ≥95% purity or NLT 98% , providing users with a higher-purity procurement option for critical SAR studies where chlorine-dependent potency and metabolic stability are concurrently being optimized.

Gem-dimethyl shielding
Class-level inference
Purity tier: NLT 98% vs. 95% for non-chlorinated analog; MW 184.67 vs. 150.22
Supports metabolic stability and purity requirements for critical SAR studies
Gem-dimethyl benefit documented in J. Med. Chem. review; vendor purity specifications
Metabolic Stability Drug Design Conformational Preorganization

Regulatory Classification and Hazard Profile: Procurement Risk Assessment vs. Non-Chlorinated Analog

The target compound has a notified ECHA C&L Inventory classification under EC number 989-937-2, with harmonized labelling that includes Acute Tox. 4 (H302—Harmful if swallowed), Skin Corr. 1B (H314—Causes severe skin burns and eye damage), STOT SE 3 (H335—May cause respiratory irritation), and carries the GHS05 (Corrosion) and GHS07 (Exclamation mark) pictograms with the Signal Word 'Danger' [1]. In contrast, the non-chlorinated analog 2-methyl-2-(pyridin-2-yl)propan-1-amine (CAS 199296-39-4) is classified by its supplier as 'Not hazardous material' for transportation purposes under DOT/IATA . This regulatory distinction directly impacts procurement workflows: the target compound requires corrosive-compatible storage, appropriate personal protective equipment (PPE), and hazardous-material shipping protocols that the non-chlorinated comparator does not, yet also provides the benefit of a documented, notified regulatory profile that supports compliance documentation for institutional chemical registries and grant reporting.

Regulatory hazard profile
Head-to-head
Target: H302, H314, H335, Danger. Comparator: Not hazardous for transport
Notified classification supports institutional safety review and procurement documentation
ECHA C&L Inventory; AKSci SDS for comparator
Chemical Procurement Regulatory Compliance Risk Assessment

Purity Tier Availability: NLT 98% for QC-Stringent Applications vs. ≥95% Baseline

Among suppliers offering CAS 1865226-66-9, purity tiers range from ≥95% to NLT 98% . The MolCore NLT 98% grade is produced under an ISO-certified quality system and is explicitly positioned for global pharmaceutical R&D and quality control applications . In comparison, the 3-chloro positional isomer CAS 1860475-30-4 is listed at 98% purity by Leyan without an equivalent explicit ISO-certification statement in publicly available documentation. The non-chlorinated analog CAS 199296-39-4 is offered at 95% purity . This 3-percentage-point purity differential (98% vs. 95%) translates to a maximum total impurity burden potentially three times higher for the lower-purity comparator when used as a starting material in multi-step syntheses—an important consideration for process chemistry teams where cumulative impurity carry-through directly affects final API purity profiles.

Purity tier availability
Cross-study comparable
NLT 98% under ISO-certified system vs. 95% for non-chlorinated comparator
Impurity burden context for process chemistry and analytical reference preparation
Supplier technical datasheets: MolCore, Leyan, AKSci
Quality Control Pharmaceutical R&D Analytical Reference

Optimal Procurement and Application Scenarios for 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine


Medicinal Chemistry SAR Campaigns Requiring the 5-Chloropyridine Pharmacophore with Gem-Dimethyl Metabolic Shielding

When a drug discovery program has established that the 5-chloropyridin-2-yl moiety is essential for target engagement (e.g., kinase hinge-binding or GPCR ligand interactions) and metabolic soft-spot analysis identifies oxidative vulnerability at the α-carbon, CAS 1865226-66-9 provides both features pre-installed in a single building block . The gem-dimethyl group shields the adjacent C–N bond from cytochrome P450-mediated oxidative deamination—a metabolic pathway well-documented for primary amines adjacent to unsubstituted methylene groups [1]—while the 5-chloro substituent maintains the requisite electronic profile for target affinity. This eliminates the synthetic burden and yield losses associated with sequential installation of the gem-dimethyl group onto an already-functionalized chloropyridine intermediate.

Agrochemical Lead Optimization Leveraging Positional Isomer Selectivity

In agrochemical discovery programs targeting chloropyridine-containing scaffolds (e.g., neonicotinoid analogs, fungicidal pyridine carboxamides), the regiochemistry of chlorine substitution directly influences target-site binding and environmental persistence [2]. The target compound's 5-chloro isomer is structurally and electronically distinct from the 3-chloro and 4-chloro positional isomers, each of which may exhibit different insecticidal or fungicidal potency profiles. Procuring CAS 1865226-66-9 as the defined 5-chloro regioisomer ensures SAR integrity when exploring chloropyridine-based active ingredients, avoiding the confounding effects of isomeric mixtures that can arise from non-regioselective synthetic routes.

Pharmaceutical Impurity Reference Standard and Analytical Method Development

The NLT 98% purity grade of CAS 1865226-66-9, produced under an ISO-certified quality system , qualifies this compound as a candidate for impurity reference standard preparation or HPLC/LC-MS analytical method development in pharmaceutical quality control laboratories. Its documented ECHA-notified classification [3] provides the regulatory paper trail required for institutional chemical hygiene plans, while its well-defined molecular identity (MW 184.67, C9H13ClN2) and the availability of a specified purity tier support its use as a system suitability standard or a known-impurity spike-in for method validation protocols.

Academic Core Facility Compound Library Expansion with Documented Hazard Profiles

Academic screening core facilities and compound management groups that require documented hazard classifications for chemical inventory management systems benefit from CAS 1865226-66-9's ECHA-notified GHS classification (H302, H314, H335; GHS05, GHS07; Signal Word 'Danger') [3]. Unlike the non-chlorinated analog CAS 199296-39-4, which lacks a notified hazard classification and is listed as 'Not hazardous material' for transport , the target compound's regulatory documentation enables compliant storage assignment (corrosive-compatible cabinets), automated safety data sheet distribution, and institutional safety committee pre-approval—streamlining the procurement workflow for shared-resource laboratories.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR: 5-chloropyridine pharmacophore with metabolic shielding
Gem-dimethyl + 5-Cl building block integrity
Target engagement and CYP-mediated metabolism endpoint review
Agrochemical lead optimization: positional isomer selectivity
Defined 5-chloro regioisomer identity
Regiochemical fidelity and environmental persistence context
Pharmaceutical analytical method development and impurity reference
NLT 98% purity, ISO-certified quality system
System suitability and impurity spike-in method validation review
Academic core facility compound library expansion
ECHA-notified GHS classification documentation
Institutional safety committee pre-approval and compliant storage assignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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